Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate
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Overview
Description
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is an organic compound characterized by its unique structure, which includes a phosphoryl group and a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethyl phosphite and 6-methyl-5-hepten-2-one as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can modulate various biochemical pathways, particularly those involving phosphorylation and dephosphorylation processes. The compound’s effects are mediated through its ability to act as a phosphoryl donor or acceptor, influencing cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Shares a similar heptenone backbone but lacks the phosphoryl group.
Diethyl phosphite: Contains the phosphoryl group but lacks the heptenone structure.
Uniqueness
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is unique due to its combination of a phosphoryl group and a heptenone backbone, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
57654-92-9 |
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Molecular Formula |
C12H23O4P |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-15-17(14,16-7-2)12(11(5)13)9-8-10(3)4/h8,12H,6-7,9H2,1-5H3 |
InChI Key |
IXPZWBXXRQRGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC=C(C)C)C(=O)C)OCC |
Origin of Product |
United States |
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